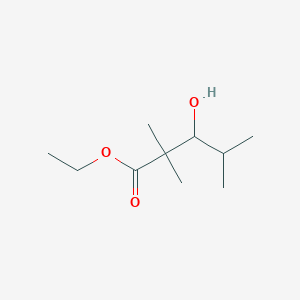

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate

Description

Properties

IUPAC Name |

ethyl 3-hydroxy-2,2,4-trimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-6-13-9(12)10(4,5)8(11)7(2)3/h7-8,11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXVWELTULZAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288230 | |

| Record name | NSC54809 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-65-8 | |

| Record name | NSC54809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC54809 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Ethyl 3 Hydroxy 2,2,4 Trimethylpentanoate

Established Synthetic Pathways

The most common and well-documented methods for synthesizing Ethyl 3-hydroxy-2,2,4-trimethylpentanoate rely on classic carbon-carbon bond-forming reactions and subsequent functional group manipulations.

Aldol (B89426) Reaction-Based Syntheses

The Aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound. pressbooks.pub To synthesize this compound, a crossed Aldol reaction is employed, typically between pivalaldehyde (2,2-dimethylpropanal) and ethyl propionate.

The key to this synthesis is the formation of a new carbon-carbon bond between the α-carbon of an ester enolate and the carbonyl carbon of an aldehyde.

Enolate Formation: The reaction is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which selectively deprotonates the α-carbon of ethyl propionate. This abstraction of an α-hydrogen results in the formation of a lithium enolate. The choice of a sterically hindered base is crucial to prevent competing nucleophilic addition to the ester carbonyl group.

Nucleophilic Attack: The resulting enolate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of pivalaldehyde. The bulky tert-butyl group of pivalaldehyde influences the trajectory of the nucleophilic attack. This step creates a new carbon-carbon single bond, forming a tetrahedral alkoxide intermediate.

Protonation: An acidic workup step follows, where the alkoxide intermediate is protonated to yield the final β-hydroxy ester product, this compound.

The efficiency and selectivity of the Aldol reaction are highly dependent on the reaction conditions. The selection of the appropriate base, solvent, and temperature is critical for maximizing the yield of the desired product while minimizing side reactions.

| Parameter | Condition | Rationale |

| Base/Catalyst | Lithium diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS) | Strong, non-nucleophilic, sterically hindered bases that favor enolate formation without attacking the ester carbonyl. |

| Temperature | Low temperatures, typically -78 °C | Minimizes side reactions such as self-condensation of the ester and helps control the reaction rate. |

| Solvent | Anhydrous aprotic solvents like Tetrahydrofuran (B95107) (THF) or Diethyl ether | Solubilizes the reactants and intermediates without interfering with the reaction mechanism. Must be anhydrous to prevent quenching the base and enolate. |

Table 1. Optimized Parameters for Aldol Reaction-Based Synthesis.

Careful control of these parameters ensures the directed crossed Aldol condensation proceeds efficiently, favoring the formation of this compound.

Reformatsky Reaction Approaches

The Reformatsky reaction provides an alternative route to β-hydroxy esters by employing an organozinc reagent. wikipedia.org This method condenses aldehydes or ketones with α-halo esters in the presence of metallic zinc. wikipedia.org For the synthesis of this compound, this would involve the reaction of pivalaldehyde with ethyl 2-bromopropionate.

The mechanism proceeds through the following key steps:

Organozinc Reagent Formation: Metallic zinc undergoes oxidative addition into the carbon-halogen bond of ethyl 2-bromopropionate. This forms an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org These zinc enolates are notably less reactive than their lithium counterparts, which prevents them from adding to other ester molecules. wikipedia.org

Coordination and Attack: The carbonyl oxygen of pivalaldehyde coordinates to the zinc atom. This is followed by a rearrangement within a six-membered, chair-like transition state, leading to the formation of a new carbon-carbon bond. wikipedia.org

Workup: A final acid workup hydrolyzes the zinc alkoxide intermediate to yield the desired β-hydroxy ester, this compound. wikipedia.org

While zinc is the classic metal, other metals like magnesium, indium, and samarium(II) iodide have also been utilized in similar reactions. wikipedia.org

Esterification of 3-Hydroxy-2,2,4-trimethylpentanoic Acid Precursors

An alternative strategy involves first synthesizing the carboxylic acid precursor, 3-hydroxy-2,2,4-trimethylpentanoic acid, and then converting it to the corresponding ethyl ester.

This two-step approach begins with the synthesis of the acid, which can itself be prepared via an Aldol-type condensation (e.g., using a Reformatsky reaction with a bromoacetic acid derivative followed by methylation, or a directed Aldol reaction with a protected propionic acid).

Once the 3-hydroxy-2,2,4-trimethylpentanoic acid is obtained, it is esterified. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction.

Other esterification methods include reacting the carboxylic acid with thionyl chloride to form an acyl chloride, which then readily reacts with ethanol, or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and ethanol.

Emerging Biosynthetic Approaches

While traditional chemical synthesis remains the primary method for producing compounds like this compound, there is growing interest in biocatalysis. Yeast-mediated reductions of β-keto esters to their corresponding β-hydroxy esters are well-established for producing chiral alcohols. orgsyn.org For example, baker's yeast is commonly used to reduce ethyl acetoacetate (B1235776) to (S)-ethyl 3-hydroxybutanoate with high enantiomeric excess. orgsyn.org

Although specific research into the direct biosynthesis of this compound is not widely documented, the principles of biocatalysis suggest potential pathways. A hypothetical biosynthetic route could involve:

Enzymatic Aldol-type Condensation: Utilizing an engineered aldolase (B8822740) enzyme to catalyze the condensation of precursors like propanoyl-CoA and isobutyraldehyde.

Keto-ester Reductase Activity: Employing a keto-ester reductase enzyme, potentially from a yeast or bacterial source, to stereoselectively reduce a precursor like ethyl 2,2,4-trimethyl-3-oxopentanoate to the desired hydroxy ester.

These biocatalytic methods offer the advantages of being environmentally benign and capable of producing highly specific stereoisomers, though they are currently in the research and development phase for this specific compound.

Polyketide Synthase (PKS) Mediated Synthesis of Related 3-Hydroxycarboxylic Acids

Polyketide synthases (PKSs) are multifunctional enzymes that biosynthesize a vast array of natural products. Their modular nature, where each module is responsible for a specific chain elongation and modification step, makes them powerful tools for synthetic biology. lbl.govwikipedia.org Researchers have successfully engineered PKSs to produce a variety of 3-hydroxycarboxylic acids, which are valuable precursors for polymers and other specialty chemicals. lbl.gov

The general mechanism of a type I PKS involves the loading of a starter unit and the sequential addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA. wikipedia.orgacs.org The growing polyketide chain is passed from one module to the next, with each module containing domains for ketosynthesis (KS), acyltransferase (AT), and an acyl carrier protein (ACP). wikipedia.orgacs.org Optional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can modify the β-carbonyl group, leading to a diverse range of structures. nih.gov

For the synthesis of branched-chain 3-hydroxycarboxylic acids similar in structure to the parent acid of this compound, specific engineering of PKS modules is required. By selecting or engineering an AT domain that incorporates a branched-chain extender unit, it is possible to introduce substituents at desired positions. The stereochemistry of the resulting hydroxyl group is controlled by the KR domain, which can be of different types (A-type or B-type) to yield either the (R)- or (S)-configured alcohol. nih.gov

Researchers at the Joint BioEnergy Institute (JBEI) have demonstrated the potential of this approach by engineering a PKS to produce over 150 different 3-hydroxycarboxylic acids and more than 50 different ketones. lbl.gov This was achieved by creating hybrid PKSs that combine modules from different natural synthases, allowing for the production of non-natural polyketides with tailored structures. youtube.com

Table 1: Engineered Polyketide Synthase Modules for 3-Hydroxycarboxylic Acid Production

| Starter Unit | Extender Unit Module | Resulting 3-Hydroxy-Cα-Substituted Acid | Reference |

| Acetyl-CoA | Malonyl-CoA | 3-Hydroxybutyric acid | nih.gov |

| Propionyl-CoA | Methylmalonyl-CoA | 3-Hydroxy-2-methylpentanoic acid | nih.gov |

| Isobutyryl-CoA | Malonyl-CoA | 3-Hydroxy-4-methylpentanoic acid | lbl.gov |

This table illustrates the principle of how different starter and extender units can be combined in engineered PKS systems to generate various 3-hydroxycarboxylic acids.

Chemoenzymatic Derivatization Strategies

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules. For the synthesis of enantiomerically pure β-hydroxy esters, enzymatic kinetic resolution is a powerful technique. nih.gov This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of a racemic mixture of β-hydroxy esters, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govmdpi.com

For instance, the kinetic resolution of racemic β-hydroxy esters using a planar-chiral 4-(dimethylamino)pyridine (DMAP) catalyst has been shown to be highly effective, achieving excellent selectivities. nih.gov This non-enzymatic approach demonstrates the potential of chiral catalysts to mimic enzymatic precision.

Another chemoenzymatic route involves the asymmetric reduction of a prochiral β-keto ester to the corresponding β-hydroxy ester. rsc.org Ketoreductases (KREDs) are particularly useful for this transformation, as they can exhibit high enantioselectivity. By selecting the appropriate KRED, either the (R)- or (S)-enantiomer of the β-hydroxy ester can be obtained. To overcome the high cost of the nicotinamide (B372718) cofactor (NAD(P)H) required by these enzymes, cofactor regeneration systems are often employed. nih.gov

A study on the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate utilized an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor in a biphasic system. nih.gov This approach not only facilitated the production of the desired (R)-enantiomer with high enantiomeric excess but also improved the stability of the substrate and enzymes. nih.gov

Table 2: Chemoenzymatic Approaches to Chiral β-Hydroxy Esters

| Substrate | Enzyme/Catalyst | Strategy | Product | Enantiomeric Excess (ee) | Reference |

| Racemic Ethyl 3-hydroxy-3-phenylpropanoate | Planar-chiral DMAP catalyst | Kinetic Resolution | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | >99% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | S. salmonicolor aldehyde reductase | Asymmetric Reduction | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | nih.gov |

| Ethyl acetoacetate | Lactobacillus kefir ketoreductase | Asymmetric Reduction | Ethyl (R)-3-hydroxybutyrate | >99% | rsc.org |

Chemo- and Stereoselective Synthesis of this compound and its Stereoisomers

The direct chemical synthesis of this compound presents significant challenges due to the presence of multiple stereocenters and the sterically hindered nature of the molecule.

A key step in the synthesis of this compound is the reduction of the corresponding β-keto ester, ethyl 2,2,4-trimethyl-3-oxopentanoate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

The relative configuration of the two stereocenters (at C2 and C3) can be controlled to produce either the syn or the anti diastereomer. This diastereoselectivity is often achieved through chelation-controlled or non-chelation-controlled reductions.

To obtain enantiomerically pure this compound, it is essential to introduce chirality early in the synthetic sequence. This can be achieved through the use of chiral auxiliaries or through asymmetric catalysis.

One strategy involves the use of a chiral auxiliary attached to the ester group. The auxiliary directs the stereochemical course of subsequent reactions, such as the reduction of the ketone or an aldol addition to form the carbon skeleton. After the desired stereochemistry is established, the auxiliary can be cleaved to afford the enantiomerically enriched product.

Alternatively, an asymmetric aldol reaction can be employed to construct the carbon backbone with the desired stereochemistry. This can be achieved by using a chiral catalyst or by employing a chiral enolate. The synthesis of chiral aldehydes as precursors is another viable route. For example, the enantioselective synthesis of a chiral aldehyde like (R)- or (S)-2,4-dimethylpentanal would allow for a subsequent diastereoselective addition of an enolate to form the desired stereoisomer of this compound.

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Hydroxy 2,2,4 Trimethylpentanoate

Hydroxyl Group Reactivity

The secondary hydroxyl group in ethyl 3-hydroxy-2,2,4-trimethylpentanoate is positioned on a carbon atom flanked by a bulky tert-butyl group and an isopropyl group. This steric congestion significantly influences its reactivity, often necessitating specific reagents and conditions to achieve desired transformations.

Oxidation Reactions (e.g., to Ketone Derivatives)

The oxidation of the secondary hydroxyl group in this compound is expected to yield the corresponding ketone, ethyl 3-oxo-2,2,4-trimethylpentanoate. Due to the steric hindrance around the hydroxyl group, strong and aggressive oxidizing agents might lead to side reactions or require harsh conditions. Milder and more selective methods are generally preferred.

One of the most effective methods for oxidizing sterically hindered secondary alcohols is the Swern oxidation . numberanalytics.comwikipedia.orgorganic-chemistry.org This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The reaction proceeds under mild conditions, typically at low temperatures (-78 °C), which helps to minimize side reactions. jk-sci.comlibretexts.org The steric hindrance of the substrate does not significantly influence the efficiency of the Swern oxidation. jk-sci.com

Another suitable method is the Dess-Martin periodinane (DMP) oxidation . DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is known to be effective for a wide range of substrates, including those with sensitive functional groups.

The use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) is also a possibility. However, these reagents are often used in harsher conditions and can be less selective, potentially leading to undesired side reactions. Standard Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is generally too harsh for substrates with acid-sensitive groups and may not be suitable. byjus.com

| Oxidation Method | Reagents | Typical Conditions | Expected Product |

| Swern Oxidation | DMSO, (COCl)₂, TEA | CH₂Cl₂, -78 °C to rt | Ethyl 3-oxo-2,2,4-trimethylpentanoate |

| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, rt | Ethyl 3-oxo-2,2,4-trimethylpentanoate |

| PCC Oxidation | Pyridinium chlorochromate | CH₂Cl₂, rt | Ethyl 3-oxo-2,2,4-trimethylpentanoate |

Reduction Reactions (e.g., to Alcohol Derivatives)

While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the reduction of the ester group to a primary alcohol, leading to the formation of 2,2,4-trimethylpentane-1,3-diol. This transformation requires a strong reducing agent capable of reducing esters.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. orgoreview.com Treatment of this compound with LiAlH₄ in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to reduce the ester functionality to a primary alcohol, yielding 2,2,4-trimethylpentane-1,3-diol. The existing secondary hydroxyl group would also be deprotonated by the hydride reagent to form a lithium alkoxide intermediate during the reaction.

A milder reducing agent, diisobutylaluminium hydride (DIBAL-H) , can be used to reduce esters to aldehydes at low temperatures. masterorganicchemistry.com However, for the complete reduction to the diol, LiAlH₄ is the more common and effective choice. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. orgoreview.com

| Reducing Agent | Solvent | Typical Conditions | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Reflux | 2,2,4-Trimethylpentane-1,3-diol |

Nucleophilic Substitution Reactions

Nucleophilic substitution at the secondary carbon bearing the hydroxyl group is challenging due to significant steric hindrance, which is comparable to that of a neopentyl system. quora.commasterorganicchemistry.com Direct Sₙ2 displacement of the hydroxyl group is highly unfavorable because the hydroxyl group is a poor leaving group. Therefore, activation of the hydroxyl group is a prerequisite for any substitution to occur.

One of the most effective methods for achieving nucleophilic substitution with inversion of configuration on sterically hindered secondary alcohols is the Mitsunobu reaction . nih.govorganic-chemistry.orgnih.gov This reaction utilizes a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol. nih.gov The activated alkoxyphosphonium salt is then susceptible to attack by a nucleophile. For sterically hindered alcohols, the reaction can be slow, but it often proceeds with clean inversion of stereochemistry. nih.govacs.org

The hydroxyl group can also be converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. However, subsequent Sₙ2 displacement of these sterically hindered sulfonate esters would still be very slow. Sₙ1-type reactions are also a possibility under strongly acidic conditions, which would proceed via a carbocation intermediate. However, this could lead to rearrangement products.

| Reaction | Reagents | Typical Conditions | Key Feature |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile (e.g., a carboxylic acid) | Anhydrous THF or other aprotic solvent | Inversion of stereochemistry |

| Tosylation/Mesylation | TsCl/MsCl, Pyridine | CH₂Cl₂, 0 °C to rt | Formation of a good leaving group |

Ester Group Transformations

The ethyl ester group of this compound can undergo typical ester reactions, such as hydrolysis and transesterification. The steric hindrance from the adjacent bulky groups can influence the rate of these reactions.

Hydrolysis Pathways to 3-Hydroxy-2,2,4-trimethylpentanoic Acid

Hydrolysis of the ethyl ester will yield 3-hydroxy-2,2,4-trimethylpentanoic acid. This can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.ukchemguide.co.uk The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by water. libretexts.orgyoutube.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible process that is generally preferred for preparative purposes. jk-sci.com The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. studysmarter.co.ukmasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which makes the reaction irreversible. masterorganicchemistry.comchemistrysteps.com An acidic workup is then required to protonate the carboxylate and obtain the free 3-hydroxy-2,2,4-trimethylpentanoic acid. Due to the steric hindrance near the ester group, these hydrolysis reactions might require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to less hindered esters.

| Hydrolysis Type | Reagents | Typical Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, H₂O | Heat (reflux) | - | 3-Hydroxy-2,2,4-trimethylpentanoic acid |

| Base-Catalyzed | NaOH or KOH, H₂O/alcohol | Heat (reflux) | Sodium or potassium 3-hydroxy-2,2,4-trimethylpentanoate | 3-Hydroxy-2,2,4-trimethylpentanoic acid (after acidic workup) |

Transesterification Processes

Transesterification involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of a catalyst. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification , the ester is heated with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.

Base-catalyzed transesterification is typically carried out using an alkoxide of the desired alcohol as the catalyst. For example, to convert the ethyl ester to a methyl ester, sodium methoxide (B1231860) in methanol (B129727) would be used. The reaction proceeds through a nucleophilic acyl substitution mechanism. For β-hydroxy esters, a variety of catalysts, including Mn(II) salts, have been shown to be effective for transesterification with various alcohols, including sterically hindered ones. nih.gov

The efficiency of transesterification will depend on the steric bulk of the incoming alcohol. Reactions with less hindered primary alcohols would be expected to proceed more readily than with bulky secondary or tertiary alcohols. mdpi.com

| Catalyst Type | Catalyst Example | Reactant | Key Considerations |

| Acid | H₂SO₄, p-TsOH | Excess of the new alcohol | Reversible reaction |

| Base | NaOR' (where R' is the alkyl group of the new alcohol) | The new alcohol | Irreversible if the alkoxide is used in stoichiometric amounts |

| Metal Salt | Mn(II) salts | The new alcohol | Can be effective for hindered alcohols |

Carbon Skeleton Modifications of this compound

The chemical reactivity of this compound allows for various modifications to its carbon skeleton. These transformations include radical-mediated reactions, dehydration to form unsaturated esters, and decarboxylation of the corresponding carboxylic acid. Such reactions are fundamental in synthetic organic chemistry for creating new molecular architectures.

Radical-Mediated Reactions

Radical reactions offer a powerful avenue for modifying complex organic molecules. For esters related to this compound, these reactions can lead to disproportionation, coupling, and hydrogen atom abstraction, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A disproportionation reaction is a type of redox reaction where a single species is simultaneously oxidized and reduced. youtube.comyoutube.com In the context of radical chemistry, when two identical radicals react, one can be oxidized while the other is reduced. While direct studies on the disproportionation of radicals derived from this compound are not prevalent, the principle can be understood from related systems. For instance, in reactions involving transient carbon-centered radicals, disproportionation can occur as a competing pathway to desired coupling reactions. An example is the generation of cyclohexadienyl radicals, where byproducts from disproportionation have been observed, confirming the radical mechanism. thieme-connect.de

Radical-radical coupling reactions are a significant method for forming carbon-carbon bonds, particularly for creating sterically hindered structures. thieme-connect.deresearchgate.net The generation of a radical from an ester, often through decarboxylative methods or from related precursors like N-hydroxyphthalimide (NHPI) esters, allows it to couple with another radical species. beilstein-journals.orgthieme-connect.com This approach is especially valuable for constructing quaternary carbon centers. thieme-connect.de Photocatalysis and electrolysis are modern techniques used to mediate these radical-radical cross-coupling reactions under mild conditions. thieme-connect.deresearchgate.net The coupling of hindered substrates, such as those structurally similar to this compound, can be challenging due to steric hindrance, but advances in catalysis have provided solutions to this problem. thieme-connect.deresearchgate.net

Table 1: Overview of Radical-Mediated Reactions

| Reaction Type | Description | Relevance to Hindered Esters |

| Disproportionation | A radical is simultaneously oxidized and reduced. | A potential side reaction in radical processes. youtube.comyoutube.comthieme-connect.de |

| Coupling | Two radicals combine to form a new bond. | A key method for building complex, sterically hindered molecules. thieme-connect.deresearchgate.net |

| Hydrogen Atom Abstraction | A hydrogen atom is removed by a radical species. | Can initiate radical reactions or lead to dehydrogenation. wikipedia.orgnih.gov |

Hydrogen atom abstraction (HAT) is a fundamental process in which a free radical removes a hydrogen atom from another molecule, generating a new radical. wikipedia.org This process is crucial in many redox and catalytic reactions. wikipedia.orgmdpi.com The structure of 2,2,4-trimethylpentane (B7799088) (isooctane), an isomer of octane, is closely related to the pentyl backbone of the target ester. wikipedia.org This highly branched alkane possesses primary, secondary, and tertiary hydrogens, each with different susceptibilities to abstraction based on the resulting radical's stability.

Studies on similar structures show that hydrogen atom abstraction can be a key step in initiating further reactions. For example, post-metalation hydrogen atom abstraction has been used as a strategy to dehydrogenate ligand backbones in metal complexes, creating redox-active ligands. nih.gov This demonstrates that the C-H bonds in a trimethylpentane framework are susceptible to radical abstraction, a principle that would apply to this compound.

Dehydration Reactions to Unsaturated Esters

The presence of a hydroxyl group at the β-position to the ester carbonyl in this compound allows for dehydration to form α,β-unsaturated esters. This elimination reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction typically proceeds through an E1 mechanism. jove.comyoutube.com The hydroxyl group is first protonated by the acid to form a good leaving group (water). Departure of the water molecule generates a carbocation intermediate, which is then deprotonated at the α-carbon to form the double bond. jove.comyoutube.com

Base-catalyzed dehydration of β-hydroxy carbonyl compounds often follows an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. youtube.com A base removes a proton from the α-carbon to form an enolate. This intermediate then eliminates the hydroxide leaving group to form the α,β-unsaturated product. youtube.com The formation of the conjugated system provides a thermodynamic driving force for the reaction.

Table 2: Comparison of Dehydration Mechanisms for β-Hydroxy Esters

| Catalyst | Mechanism | Key Steps | Intermediate |

| Acid | E1 | 1. Protonation of -OH2. Loss of H₂O3. Deprotonation of α-H | Carbocation jove.comyoutube.com |

| Base | E1cB | 1. Deprotonation of α-H2. Elimination of -OH | Enolate youtube.com |

Applications and Functional Roles in Advanced Materials and Chemical Systems

Role as an Intermediate and Building Block in Complex Organic Molecule Synthesis

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate serves as a valuable intermediate in the field of organic synthesis. The presence of both a hydroxyl (-OH) group and an ethyl ester (-COOCH₂CH₃) allows it to be a versatile building block for creating more complex molecules.

Optically active β-hydroxy esters, such as ethyl 3-hydroxybutanoate, are recognized as highly useful chiral building blocks for the synthesis of natural products. orgsyn.orgorgsyn.org These types of compounds can be produced with a high degree of stereoselectivity through methods like yeast reduction of the corresponding β-keto esters. orgsyn.orgorgsyn.org The resulting chiral hydroxy esters are crucial starting materials for constructing complex molecular architectures. orgsyn.org

The precursor to the broader class of these esters, 2,2,4-Trimethyl-3-hydroxypentanal, is itself an important intermediate in chemical processes, including the synthesis of polyesters and plasticizers. The structural framework of this compound, with its sterically hindered environment around the hydroxyl group, makes it a candidate for creating specialized polymers and other fine chemicals. Deuterium-labeled versions of the compound are also synthesized for use as tracers in research, particularly for tracking metabolic pathways and quantifying substances during drug development. medchemexpress.com

Contributions to Polymer Science and Material Engineering

The compound's influence extends significantly into polymer science, where it and its close relatives are used to modify and enhance the properties of polymeric materials.

While data specifically on this compound is limited, the impact of structurally similar compounds on polymer properties is well-documented. For instance, the incorporation of 3-hydroxyvalerate (B1259860) units into polyhydroxybutyrate (B1163853) (PHB) to form the copolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is known to lower the material's melting temperature and improve its processing window, making it more flexible and less brittle. mdpi.com

Similarly, the closely related compound 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate is valued for its ability to enhance the performance of paint films by improving properties like thermal flexibility and resistance to cracking. atamanchemicals.com This suggests that esters of the 2,2,4-trimethylpentane (B7799088) backbone can play a critical role in modifying the physical characteristics of polymer systems, improving their processability and end-use performance.

One of the most significant applications for esters of 2,2,4-trimethylpentane diols is as coalescing agents in waterborne coatings, such as latex paints. These agents reduce the minimum film-forming temperature (MFFT) of the latex polymer, allowing the individual polymer particles to fuse together into a continuous, durable film as the water evaporates.

The well-known coalescent 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is considered a premier choice for this purpose, enhancing film integrity, scrub resistance, washability, and color development. atamanchemicals.com It is effective across various paint types and conditions. atamanchemicals.com This functionality is crucial for ensuring that water-based paints form a protective and aesthetically pleasing surface.

Plasticizers are additives that increase the plasticity or fluidity of a material. The molecular structure of this compound is analogous to other compounds that are effective plasticizers. For example, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate is explicitly identified as a plasticizer. chemicalbook.com The precursor aldehyde, 2,2,4-Trimethyl-3-hydroxypentanal, is a known intermediate for producing plasticizers.

In applications like latex emulsions, these compounds soften the polymer molecules, making them stickier and promoting the formation of a complete bond as the film dries. atamanchemicals.com This plasticizing effect is essential for the performance of not only paints but also a variety of other polymeric systems where flexibility and durability are required. The chemical class of "Esters, Other" which includes these molecules, is directly associated with plasticizer functionality. nih.gov

Utilization in Adhesives and Surface Coatings as Flow Control Agents

In the formulation of adhesives and surface coatings, controlling the rheology (flow and deformation) of the liquid product is critical for proper application and film formation. This compound and its analogs function effectively as flow control agents.

The related compound 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is described as a coalescent that promotes plastic flow and elastic deformation in polymer compounds. atamanchemicals.com This improves how the coating or adhesive levels out to a smooth surface. It is used in dispersion paints and adhesives to help form a uniform film from polymeric dispersion particles. atamanchemicals.com Its slow evaporation rate also qualifies it as a retarder solvent, which allows more time for the coating to flow and level before drying, preventing defects. atamanchemicals.com

Solvent Properties in Organic Reaction Systems

Beyond its role as a reactive intermediate, this compound exhibits useful solvent properties. Its molecular structure, containing both polar (hydroxyl, ester) and non-polar (hydrocarbon backbone) regions, allows it to dissolve a range of substances.

The related compound 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is used as a retarder solvent in applications like coil coatings and high-bake enamels. atamanchemicals.com It also functions as a co-solvent for synthetic polymers, helping to swell the polymer molecules. atamanchemicals.com The precursor, 2,2,4-Trimethyl-3-hydroxypentanal, is noted for its solubility in organic solvents like ethanol (B145695) and diethyl ether, indicating the general solvency of this class of compounds. This balance of properties makes it useful in specialty applications such as oil-drilling muds and wood preservative carriers. atamanchemicals.com

Precursor to Specialty Chemicals (e.g., Dyes, Pesticides)

The molecular architecture of this compound, which contains both a hydroxyl and an ester functional group, provides it with the versatility to act as a precursor in the synthesis of a variety of specialty chemicals. These functional groups offer reactive sites for a range of chemical transformations, allowing for the construction of more complex molecules, including certain types of dyes and pesticides.

While direct, large-scale industrial use of this compound as a primary precursor for dyes and pesticides is not extensively documented, its chemical nature and the known applications of structurally similar compounds suggest its potential in these areas. The principles of organic synthesis indicate that the hydroxyl and ester groups can be modified to introduce chromophores (for dyes) or toxophores (for pesticides).

A closely related compound, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, commercially known as Texanol, finds a minor application (approximately 2%) as a chemical intermediate in the production of dyestuffs. frontiersin.org This suggests that the underlying 2,2,4-trimethyl-1,3-pentanediol structure, from which this compound is also derived, is suitable for conversion into components of dye molecules.

Potential Synthetic Pathways:

The transformation of this compound into specialty chemicals would likely involve one or more of the following general reactions applicable to β-hydroxy esters:

Esterification/Transesterification: The hydroxyl group can be esterified with a chromophoric acid to create a dye molecule. Conversely, the existing ethyl ester can undergo transesterification with a functionalized alcohol.

Dehydration: The hydroxyl group can be eliminated to introduce a carbon-carbon double bond, creating an unsaturated ester that can be a key intermediate in various synthetic routes.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding a β-ketoester. These are highly versatile intermediates in the synthesis of heterocyclic compounds, which are prevalent in both dye and pesticide chemistry. researchgate.net

Coupling Reactions: In the context of dye synthesis, particularly azo dyes, a derivative of the ester could potentially act as a coupling component. Azo dyes are typically formed by the reaction of a diazonium salt with an electron-rich species, which can include compounds with hydroxyl groups. nih.govunb.cacuhk.edu.hk

Synthesis of Heterocycles: Many modern pesticides are heterocyclic compounds. frontiersin.org The functional groups of this compound could be utilized to construct such ring systems. For example, reaction with hydrazines could lead to pyrazolone (B3327878) derivatives, a common scaffold in pesticide and pharmaceutical chemistry. nih.gov

Detailed Research Findings:

Research into the application of β-hydroxy esters as synthetic building blocks is extensive. For instance, the synthesis of β-hydroxy amides from β-hydroxy esters has been demonstrated, which are key intermediates for various high-value compounds. While specific research on this compound in this context is limited, the general principles of reactivity are well-established.

The following table summarizes potential transformations of this compound and the resulting chemical class, which could be further elaborated into specialty chemicals.

| Reaction Type | Reactant(s) | Resulting Functional Group/Compound Class | Potential Application |

|---|---|---|---|

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation) | β-Ketoester | Intermediate for heterocyclic synthesis (e.g., pyridinones, pyrazolones) |

| Dehydration | Acid catalyst, heat | α,β-Unsaturated ester | Dienophile in Diels-Alder reactions, Michael acceptor |

| Esterification | Acid chloride/anhydride with a chromophore | Functionalized diester | Direct synthesis of certain dye molecules |

| Aminolysis | Amine | β-Hydroxy amide | Precursor for biologically active compounds |

The development of novel pesticides often relies on the structural modification of known active compounds or the creation of new chemical scaffolds. The sterically hindered nature of the trimethylpentane backbone in this compound could impart unique properties, such as altered solubility, stability, and biological activity, to any derived pesticide. For example, the synthesis of pyripyropene derivatives, a class of insecticides, involves esterification at a hydroxyl group on a complex core structure. nih.gov This highlights the general utility of such functional groups in the synthesis of modern agrochemicals.

Advanced Characterization and Analytical Methodologies for Ethyl 3 Hydroxy 2,2,4 Trimethylpentanoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of Ethyl 3-hydroxy-2,2,4-trimethylpentanoate, providing insights into its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound are predicted based on the analysis of structurally related compounds. For instance, the protons of the ethyl ester group would appear as a quartet and a triplet. The protons on the carbon bearing the hydroxyl group are expected to resonate in the mid-field region, while the various methyl groups will appear as singlets or doublets in the upfield region. chemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (highest ppm value). The carbon atom attached to the hydroxyl group also shows a significant downfield shift. The remaining aliphatic carbons, including the multiple methyl groups and the ethyl group carbons, resonate at higher fields. rsc.orgchemicalbook.comdocbrown.info The high degree of symmetry in molecules like 3-ethylpentane (B1585240) can reduce the number of distinct signals observed in the spectrum. docbrown.info

Predicted NMR Data for this compound

This table presents predicted chemical shifts (δ) based on analogous structures. Actual experimental values may vary.

| ¹H NMR (Proton) | Predicted δ (ppm) | Multiplicity | ¹³C NMR (Carbon) | Predicted δ (ppm) |

| Ester -OCH₂CH₃ | ~4.1 | Quartet | Ester C=O | ~170-175 |

| Ester -OCH₂CH ₃ | ~1.2 | Triplet | Ester -OC H₂CH₃ | ~60-62 |

| -CH(OH)- | ~3.5-4.0 | Doublet | -C H(OH)- | ~75-85 |

| -CH(CH₃)₂ | ~1.8-2.2 | Multiplet | -C (CH₃)₂ | ~30-35 |

| -C(CH₃)₂- | ~1.0-1.2 | Singlet | -C H(CH₃)₂ | ~30-35 |

| -CH(C H₃)₂ | ~0.9 | Doublet | Ester -OCH₂C H₃ | ~14-15 |

| -C(C H₃)₂- | ~0.9-1.1 | Singlet | Various -CH₃ | ~15-30 |

Mass Spectrometry (MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI-MS): In a typical EI mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is influenced by the stable carbocations that can be formed. Key fragmentation pathways would likely involve the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), and water (-H₂O) from the hydroxyl group. Cleavage adjacent to the carbonyl group and the hydroxyl group would also produce characteristic fragment ions.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. This technique is well-suited for the analysis of volatile compounds like this compound. The compound would first be separated from other components in a mixture on a GC column before being introduced into the mass spectrometer for detection and identification.

LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry is a highly sensitive and selective technique, particularly when using methods like Ultra-High-Performance Liquid Chromatography coupled with a high-resolution mass spectrometer (UHPLC-HRMS/MS). nih.gov For less volatile or thermally labile compounds, LC-MS is preferred. Using an electrospray ionization (ESI) source, the compound can be ionized, often forming a protonated molecule [M+H]⁺. nih.gov Subsequent fragmentation (MS/MS) of this precursor ion provides detailed structural information, enhancing analytical confidence. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. rsc.org The IR spectrum of this compound is expected to show several key absorption bands. nist.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) |

| C-H (sp³) | C-H Stretch | 3000-2850 |

| Ester (C=O) | C=O Stretch | ~1735 |

| Ester (C-O) | C-O Stretch | 1300-1000 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for separating this compound from reaction mixtures or complex samples and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. nist.govnist.gov The separation is typically performed on a capillary column with a non-polar stationary phase. The retention time of the compound is a key identifier and is influenced by its volatility and interaction with the stationary phase. The Kovats retention index, a semi-empirical method, can be used to predict the retention of alkanes and their derivatives on different stationary phases. nist.govnih.gov

Liquid Chromatography (LC, UHPLC-HRMS/MS)

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a versatile technique for the separation and analysis of a wide range of compounds.

For this compound, a reversed-phase LC method would be most common. This involves a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov A typical mobile phase would consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve peak shape and ionization efficiency for MS detection. nih.gov

The coupling of UHPLC with high-resolution tandem mass spectrometry (HRMS/MS) provides a powerful platform for both qualitative and quantitative analysis. nih.gov This combination offers high separation efficiency, sensitivity, and selectivity, allowing for the reliable identification and measurement of the compound even in complex matrices. nih.gov

Stereochemical Analysis and Chiral Recognition Methods

This compound possesses two stereogenic centers at positions C3 and C4, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between the (3R,4R)/(3S,4S) pair and the (3R,4S)/(3S,4R) pair is diastereomeric. The comprehensive stereochemical analysis of this molecule, therefore, involves the separation of these diastereomeric pairs and the subsequent resolution of the enantiomers within each pair.

The bulky tert-butyl group at the C4 position and the gem-dimethyl group at the C2 position introduce significant steric hindrance around the chiral centers. This structural feature influences the conformational preferences of the molecule and presents unique challenges and opportunities for chiral recognition. Methodologies for stereochemical elucidation are broadly categorized into chromatographic and spectroscopic techniques.

Chromatographic Methods

Chromatographic techniques are powerful tools for the physical separation of stereoisomers. Chiral chromatography, in particular, is designed to differentiate between enantiomers by employing a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Gas Chromatography (GC): Chiral GC is a high-resolution technique suitable for the analysis of volatile compounds like this compound. The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The differential interaction between the enantiomers and the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification. gcms.czelsevierpure.com For instance, β-cyclodextrin derivatives are commonly used as CSPs for the separation of a wide range of chiral compounds, including esters. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that need to be optimized for achieving baseline separation of the stereoisomers.

Table 1: Illustrative Chiral GC Separation Parameters for a Structurally Related β-Hydroxy Ester This table presents hypothetical data for this compound based on typical conditions for similar compounds.

| Parameter | Condition |

|---|---|

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp to 180 °C at 2 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Hypothetical Retention Time (3R,4S)-isomer | 22.5 min |

| Hypothetical Retention Time (3S,4R)-isomer | 23.1 min |

| Hypothetical Retention Time (3R,4R)-isomer | 24.8 min |

| Hypothetical Retention Time (3S,4S)-isomer | 25.4 min |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used technique for the separation of stereoisomers. It offers a broader range of chiral stationary phases, including polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), which have proven to be very effective for resolving a vast array of chiral molecules. asianpubs.org For a compound like this compound, a normal-phase HPLC method using a chiral column such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) would be a suitable starting point for method development. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, plays a crucial role in achieving enantioseparation.

Table 2: Illustrative Chiral HPLC Separation Parameters for this compound This table presents hypothetical data to illustrate a typical chiral HPLC separation.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (Diastereomer 1 - enantiomer A) | 15.2 min |

| Hypothetical Retention Time (Diastereomer 1 - enantiomer B) | 17.8 min |

| Hypothetical Retention Time (Diastereomer 2 - enantiomer C) | 20.1 min |

| Hypothetical Retention Time (Diastereomer 2 - enantiomer D) | 22.5 min |

Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for determining the absolute and relative stereochemistry of chiral molecules.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a powerful method for determining the absolute configuration of chiral alcohols. The most well-known CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its corresponding acid chloride. researchgate.netnih.gov The alcohol (this compound) is reacted with both (R)- and (S)-Mosher's acid chloride to form a pair of diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts of the protons near the newly formed ester linkage. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the resulting diastereomers, the absolute configuration of the C3 hydroxyl group can be determined. nih.gov

Table 3: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for Mosher Esters of Ethyl (3R)-hydroxy-2,2,4-trimethylpentanoate This table illustrates the expected trends in chemical shift differences for the determination of absolute configuration.

| Protons | Hypothetical δS (ppm) | Hypothetical δR (ppm) | Hypothetical Δδ (δS - δR) | Inferred Spatial Position relative to Phenyl Group of CDA |

|---|---|---|---|---|

| H-2 (gem-dimethyl) | 1.15 | 1.25 | -0.10 | Shielded |

| H-4 | 2.10 | 2.00 | +0.10 | Deshielded |

| H-5 (tert-butyl) | 0.95 | 0.90 | +0.05 | Deshielded |

NMR Spectroscopy with Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to a solution of the racemic analyte. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the splitting of NMR signals for the enantiomers in the spectrum. This method is non-destructive and allows for the direct determination of enantiomeric excess. For this compound, a chiral lanthanide shift reagent or a chiral macrocycle could potentially be used as a CSA.

The combination of these advanced chromatographic and spectroscopic methodologies provides a comprehensive toolkit for the stereochemical analysis of this compound, enabling the separation of its stereoisomers and the unambiguous determination of their absolute and relative configurations.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Hydroxy 2,2,4 Trimethylpentanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. For Ethyl 3-hydroxy-2,2,4-trimethylpentanoate, these calculations would provide insights into its geometry, stability, and reactivity.

Ab Initio Methods for Conformational Analysis

Ab initio (from the beginning) methods are a class of quantum chemistry methods that are not parameterized with experimental data beyond fundamental physical constants. A conformational analysis of this compound using these methods would involve:

Identification of Conformers: A systematic search for all possible stable three-dimensional arrangements (conformers) of the molecule. This would be achieved by rotating the single bonds, particularly the C-C bonds in the pentanoate backbone and the C-O bond of the ester group.

Geometry Optimization: Each identified conformer would be subjected to geometry optimization to find its lowest energy structure. This process would yield precise bond lengths, bond angles, and dihedral angles for each stable conformation.

Energy Calculations: The relative energies of each optimized conformer would be calculated to determine their populations at a given temperature. The results would indicate the most stable conformer(s) under equilibrium conditions.

Basis Set and Method Selection: The choice of the ab initio method (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and the basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for the accuracy of the results and would be specified.

A data table in this section would typically present the relative energies, key dihedral angles, and calculated dipole moments for the different conformers of this compound. Due to the lack of available data, this table cannot be generated.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms. A DFT study on the reaction pathways for the formation of this compound, likely through a Reformatsky or an Aldol-type reaction, would include:

Reactant, Product, and Transition State Optimization: The geometries of the reactants (e.g., an enolate and a ketone), the product (this compound), and the transition states connecting them would be optimized.

Activation Energy Barriers: The energy difference between the reactants and the transition states (the activation energy) would be calculated for each step of the proposed mechanism. This would help in identifying the rate-determining step of the reaction.

Solvent Effects: The influence of the solvent on the reaction pathway would be modeled, as it can significantly affect the energies of the species involved.

A data table in this section would summarize the calculated activation energies and reaction energies for the different steps in the formation of this compound. The absence of specific research prevents the creation of such a table.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics, which is often used for large systems and for initial conformational searches. For this compound, this would involve:

Force Field-Based Searches: Using molecular mechanics force fields (e.g., MMFF94, AMBER), a rapid and extensive search of the conformational space would be performed to identify a large pool of potential low-energy conformers.

Clustering and Selection: The identified conformers would be clustered based on their structural similarity, and representative structures would be selected for higher-level quantum chemical calculations.

Visualization of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be visualized to understand the regions of the molecule most likely to be involved in chemical reactions.

This section would ideally feature a table listing the most stable conformers and their relative populations as determined by molecular mechanics, which would then be compared to the results from higher-level ab initio or DFT calculations. No such data is currently available.

Reaction Mechanism Elucidation through Computational Approaches

This section would synthesize the findings from DFT and other computational methods to provide a detailed narrative of the most plausible reaction mechanism for the formation of this compound. The discussion would focus on:

Step-wise vs. Concerted Mechanisms: Computational evidence would be presented to distinguish between a stepwise mechanism (involving intermediates) and a concerted mechanism (where bond-making and bond-breaking occur in a single step).

Stereoselectivity: If the reaction can produce different stereoisomers, computational approaches would be used to explain the origin of the observed or predicted stereoselectivity by comparing the energies of the diastereomeric transition states.

Role of Catalysts: If a catalyst is involved in the synthesis, its interaction with the reactants and its effect on the activation energies would be computationally modeled and explained.

A potential data table would compare the energy barriers for different mechanistic pathways or the formation of different stereoisomers. The lack of published studies on this specific molecule makes it impossible to provide such a table.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign and efficient methods for the synthesis of Ethyl 3-hydroxy-2,2,4-trimethylpentanoate is a primary objective for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should focus on developing novel, greener alternatives.

One promising avenue is the application of biocatalysis. acs.orgtudelft.nl The use of enzymes, such as lipases and esterases, could enable the synthesis of this compound under mild conditions, with high selectivity and reduced environmental impact. chemistryjournals.netnih.gov Research in this area could involve screening for novel microbial enzymes with high activity and stability for the specific substrates required for this synthesis. Genetic engineering and directed evolution could be employed to tailor enzymes for optimal performance. acs.org

Another key area is the development of heterogeneous catalysts. Solid acid catalysts, for instance, offer advantages such as ease of separation and reusability, contributing to more sustainable processes. mdpi.commdpi.com Future work could explore the design and synthesis of novel solid acid catalysts with tailored active sites to promote the efficient formation of the target molecule.

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the development of new synthetic routes. nih.gov Investigating pathways that utilize bio-based starting materials would be a significant step towards a more sustainable production process.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Route | Key Advantages | Potential Research Challenges | Key Performance Indicators |

|---|---|---|---|

| Biocatalytic Esterification | High selectivity, mild reaction conditions, reduced waste. chemistryjournals.net | Enzyme stability, substrate specificity, cost of biocatalyst. | Yield (%), Enantiomeric Excess (%), Turnover Number. |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, continuous processing. mdpi.com | Catalyst deactivation, mass transfer limitations, selectivity control. | Conversion (%), Selectivity (%), Catalyst Lifetime. |

| Renewable Feedstock Conversion | Reduced reliance on fossil fuels, improved sustainability profile. | Complexity of feedstock, multi-step conversions, economic viability. | Bio-based Carbon Content (%), Process Mass Intensity. |

Exploration of Advanced Catalytic Systems for Enhanced Selectivity

Achieving high selectivity, particularly stereoselectivity, in the synthesis of this compound is a significant challenge due to the presence of a chiral center at the C3 position. Future research should focus on the development of advanced catalytic systems that can control the stereochemical outcome of the reaction.

Asymmetric catalysis, employing chiral catalysts, presents a powerful tool for obtaining enantiomerically pure β-hydroxy esters. nih.gov Research in this area could involve the design and synthesis of novel chiral ligands for metal-based catalysts or the development of organocatalysts that can effectively induce asymmetry in the key bond-forming steps, such as an aldol-type reaction. organicreactions.orgresearchgate.net

Moreover, computational modeling and theoretical studies can play a crucial role in the rational design of catalysts. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and the origins of selectivity, guiding the experimental design of more effective catalytic systems. acs.org

Integration into Sustainable Chemical Processes and Circular Economy Models

Beyond the synthesis of the molecule itself, future research should explore the integration of this compound production and use into sustainable chemical processes and circular economy models. kochmodular.comweforum.org This involves a holistic approach to the entire lifecycle of the compound, from raw material sourcing to end-of-life considerations.

One area of focus could be the development of processes that utilize waste streams as starting materials. For example, exploring the conversion of biomass-derived platform chemicals into the necessary precursors for the synthesis of this compound would align with the principles of a circular economy. evonik.comlanxess.com

Furthermore, research into the biodegradability and environmental fate of this compound is essential to ensure its long-term sustainability. Understanding its behavior in various environmental compartments will inform its applications and end-of-life management.

The development of efficient recycling or upcycling strategies for products containing this compound would also be a valuable research direction. This could involve chemical recycling methods that break down the ester into its constituent parts for reuse.

Discovery of New Material Applications and Performance Enhancements

While the current applications of this compound are not extensively documented in publicly available literature, its structure suggests potential utility in various material applications. Future research should be directed towards discovering and optimizing these applications.

The presence of both a hydroxyl and an ester functional group makes it a potentially valuable building block for the synthesis of new polymers. Research could focus on its incorporation into polyesters, polyurethanes, or other polymeric materials to impart specific properties such as improved flexibility, adhesion, or thermal stability.

Its structure, with a branched alkyl chain, also suggests potential as a specialty solvent, lubricant, or plasticizer. Investigations into its physical properties, such as viscosity, boiling point, and solvency power, would be necessary to evaluate its performance in these roles.

Furthermore, the hydroxyl group offers a handle for further chemical modification, opening up possibilities for the synthesis of a wide range of derivatives with tailored properties for specific applications in coatings, adhesives, or as a fragrance component.

Table 2: Potential Material Applications and Key Research Areas for this compound

| Potential Application | Key Functional Groups | Research Focus | Desired Performance Enhancements |

|---|---|---|---|

| Polymer Monomer | Hydroxyl, Ester | Polymerization kinetics, material characterization (thermal, mechanical). | Increased flexibility, improved thermal stability, enhanced adhesion. |

| Specialty Solvent | Ester, Branched Alkyl Chain | Solvency studies for various solutes, volatility and flash point determination. | Low toxicity, high solvency for specific polymers, biodegradability. |

| Lubricant Base Stock | Branched Alkyl Chain, Ester | Viscosity index, oxidative stability, tribological performance. | Improved lubricity, higher thermal stability, enhanced biodegradability. |

| Plasticizer | Ester, Alkyl Chain | Compatibility with various polymers (e.g., PVC), migration studies. | Low volatility, high efficiency, non-toxic profile. |

Further Elucidation of Complex Mechanistic Aspects

A deeper understanding of the reaction mechanisms involved in the synthesis and potential reactions of this compound is crucial for process optimization and the development of new applications. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. fiveable.mepnnl.gov

For its synthesis via aldol-type reactions, detailed mechanistic studies could clarify the role of the catalyst, the nature of the transition states, and the factors controlling stereoselectivity. wikipedia.orgchadsprep.commasterorganicchemistry.comorganic-chemistry.org Isotopic labeling studies, in-situ spectroscopic monitoring, and kinetic analysis can provide valuable experimental data.

Computational chemistry can be used to model reaction pathways, calculate activation energies, and visualize transition state geometries, offering a molecular-level understanding of the reaction. acs.org This knowledge can then be used to rationally design more efficient and selective catalysts and reaction conditions.

The study of its degradation pathways, both biotic and abiotic, is also an important area for mechanistic investigation. This will provide insights into its environmental persistence and potential for bioremediation.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Characterization

The development of robust analytical methods is essential for quality control, process monitoring, and trace analysis of this compound and its potential impurities. Future research should focus on the application of advanced spectroscopic and chromatographic techniques.

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of the compound and related substances in complex matrices. chemijournal.comnih.govresearchgate.netajpaonline.com The development of specific and sensitive methods using these techniques will be crucial for various applications.

Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, will continue to be indispensable for the unambiguous structural elucidation of the molecule and any new derivatives.

For the analysis of stereoisomers, chiral chromatography techniques, such as chiral GC or HPLC, will be necessary to separate and quantify the enantiomers of this compound.

Furthermore, the development of methods for trace analysis in environmental or biological samples will be important for assessing its environmental impact and potential for bioaccumulation. This may involve sophisticated sample preparation techniques coupled with highly sensitive detection methods.

Q & A

Q. What are the key physicochemical properties of Ethyl 3-hydroxy-2,2,4-trimethylpentanoate, and how do they influence its reactivity in organic synthesis?

Answer: this compound has a polar surface area (PSA) of 46.53 Ų and a LogP value of 1.59, indicating moderate hydrophilicity and lipophilicity . These properties influence its solubility in organic solvents (e.g., THF, dichloromethane) and compatibility with reactions requiring phase-transfer conditions. The hydroxyl group contributes to hydrogen bonding, making it reactive in esterification or protection/deprotection strategies. For characterization, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming regio- and stereochemistry .

Q. What synthetic routes are reported for this compound, and what are their respective challenges?

Answer: A four-step synthesis starting from ethyl 3-hydroxy-3,4,4-trimethylpentanoate involves dehydration to α,β-unsaturated esters, bromination with N-bromosuccinimide (NBS), and thermal cyclization, yielding intermediates like ethyl (Z)-3-(bromomethyl)-4,4-dimethyl-2-pentenoate. Challenges include controlling regioselectivity during bromination and minimizing side reactions during cyclization. Yields range from 58% to 78%, depending on purification methods (e.g., column chromatography) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric purity?

Answer: Enantioselective synthesis can leverage chiral catalysts, such as ruthenium TsDPEN complexes, which provide >90% enantiomeric excess (ee) in related hydroxy esters. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers, while Mosher’s ester analysis confirms absolute configuration via ¹H NMR chemical shift differences. For example, Mosher’s derivatives of (R)-3-hydroxy-2,2,4-trimethylpentanoate show distinct splitting patterns for α-methyl protons .

Q. What regioselectivity challenges arise in dihalohydration reactions of similar esters, and how can they be mitigated?

Q. How is this compound identified in natural product research, and what analytical techniques are employed?

Answer: While this compound is not reported in Sedum ew volatiles, structurally similar esters (e.g., Propanoic acid, 2-methyl-3-hydroxy-2,4,4-trimethylpentyl ester) are identified using HS-SPME-GC-MS. Key parameters include retention indices (e.g., 1871 on non-polar columns) and fragmentation patterns (m/z 89 base peak). Contradictions in compound detection across studies highlight the need for orthogonal methods like ¹³C NMR or isotopic labeling .

Methodological Considerations

- Stereochemical Analysis: Use chiral derivatizing agents (e.g., Mosher’s chloride) coupled with ¹H NMR for absolute configuration determination .

- Synthetic Optimization: Retrosynthetic tools (e.g., AI-driven platforms) predict feasible routes by cross-referencing reaction databases like Reaxys .

- Natural Product Characterization: Combine GC-MS with high-resolution LC-MS/MS to resolve co-eluting isomers in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.